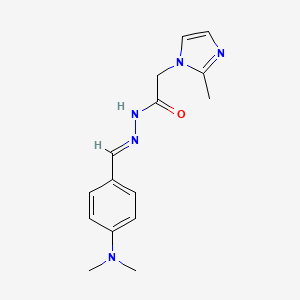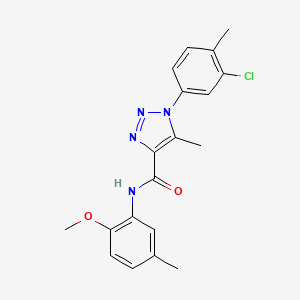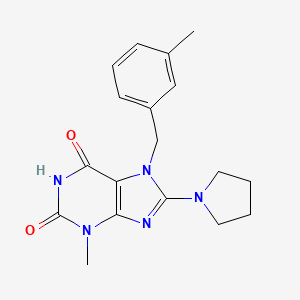
(E)-N'-(4-(dimethylamino)benzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of (E)-N'-(4-(dimethylamino)benzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves multiple steps, including condensation reactions and characterizations by various spectroscopic methods such as FT-IR, NMR, and ESI-MS, with the structure being further confirmed by single-crystal X-ray diffraction. This detailed synthesis process provides a foundation for understanding the compound's molecular structure and potential applications (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound has been optimized and investigated both experimentally and theoretically. Studies have included vibrational frequency analysis and molecular docking, providing insights into the compound's stability in different phases and its potential interactions with biological molecules. The crystal structure and solvation energy values indicate a highly planar structure with significant reactivity potential, underscoring its significance in further applications and studies (Karrouchi et al., 2020).
Chemical Reactions and Properties
The compound exhibits high reactivity, which can be attributed to the planarity of the CH3 groups linked to the nitrogen atom, enabling a range of chemical reactions. Its chemical properties have been compared with other significant compounds like naloxone and cocaine, indicating its unique reactivity and potential for further exploration in various chemical contexts (Karrouchi et al., 2020).
Physical Properties Analysis
The physical properties, including solvation energy and vibrational modes, have been extensively studied. The compound's high solvation energy in solution and the comprehensive vibrational assignment provide a detailed understanding of its behavior in different environments, which is crucial for its application in various fields (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties of (E)-N'-(4-(dimethylamino)benzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide are characterized by its interactions and stability in various chemical environments. The detailed studies on its reactivity, stability in solution, and interactions with other molecules provide a comprehensive understanding of its chemical behavior, which is essential for its application in chemical synthesis and potential therapeutic uses (Karrouchi et al., 2020).
Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been a subject of interest due to its complex structure and potential for various applications. Researchers have synthesized similar compounds through intricate reaction sequences, showcasing the chemical versatility and potential for further modification of such molecules. The detailed structural characterization of these compounds, including NMR, NOESY spectroscopic analyses, and high-resolution mass spectrometry, has provided insights into their molecular conformations and stability (Evrard et al., 2022).
Molecular Structure and Reactivity Studies
- Studies have explored the molecular structures and reactivity of similar compounds through various spectroscopic and theoretical methods. For instance, Karrouchi et al. (2020) investigated the molecular structure, vibrational spectroscopy, and biological evaluation of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting its potential anti-diabetic and antioxidant activities supported by molecular docking studies (Karrouchi et al., 2020).
Potential Biological Applications
- The synthesis and evaluation of related compounds for their anti-oxidant and anti-bacterial activities have been a significant area of research. For example, Ahmad et al. (2010) synthesized a series of N'-arylmethylidene acetohydrazides demonstrating potential anti-oxidant and anti-bacterial properties, underscoring the therapeutic applications of these molecules (Ahmad et al., 2010).
Antimicrobial and Antioxidant Properties
- Research on novel chalcone linked imidazolones, which share a similar structural motif, has shown promising antimicrobial and antioxidant properties. These studies highlight the potential use of these compounds in developing new therapeutic agents with specific activity against various pathogens and oxidative stress (Sadula et al., 2014).
properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-12-16-8-9-20(12)11-15(21)18-17-10-13-4-6-14(7-5-13)19(2)3/h4-10H,11H2,1-3H3,(H,18,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLFEUVDZHOXNW-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-(dimethylamino)benzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2490157.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2490160.png)
![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![Ethyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2490162.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2490163.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)
![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)

